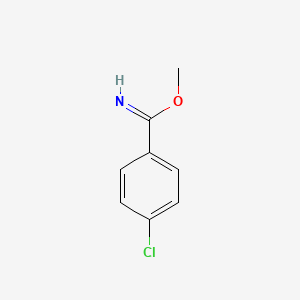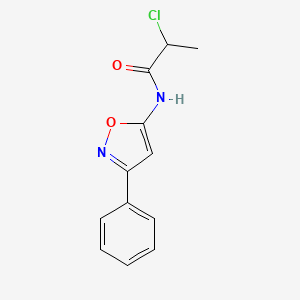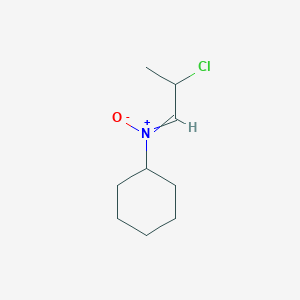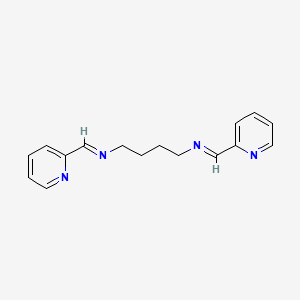
1-Phenylpyridin-1-ium perchlorate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Phenylpyridin-1-ium perchlorate is a chemical compound that belongs to the class of pyridinium salts It is characterized by the presence of a phenyl group attached to the nitrogen atom of the pyridinium ring, with a perchlorate anion as the counterion
Métodos De Preparación
The synthesis of 1-Phenylpyridin-1-ium perchlorate typically involves the reaction of pyridine with phenyl halides under specific conditions. One common method is the quaternization of pyridine with phenyl chloride in the presence of a suitable solvent, followed by the addition of perchloric acid to form the perchlorate salt. The reaction conditions, such as temperature and solvent choice, can significantly influence the yield and purity of the final product.
Industrial production methods for this compound may involve large-scale quaternization reactions using automated systems to ensure consistent quality and high throughput. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain the compound in its pure form.
Análisis De Reacciones Químicas
1-Phenylpyridin-1-ium perchlorate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, leading to the formation of reduced derivatives.
Substitution: The phenyl group in the compound can undergo electrophilic substitution reactions, such as nitration and halogenation, to introduce different functional groups.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nitration of the phenyl group can yield nitrophenyl derivatives, while halogenation can produce halogenated phenyl derivatives.
Aplicaciones Científicas De Investigación
1-Phenylpyridin-1-ium perchlorate has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.
Mecanismo De Acción
The mechanism of action of 1-Phenylpyridin-1-ium perchlorate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. Its effects are mediated through binding to active sites on target proteins, leading to changes in their activity and function.
Comparación Con Compuestos Similares
1-Phenylpyridin-1-ium perchlorate can be compared with other pyridinium salts, such as:
1-Methylpyridin-1-ium perchlorate: Similar in structure but with a methyl group instead of a phenyl group.
1-Benzylpyridin-1-ium perchlorate: Contains a benzyl group, offering different reactivity and applications.
1-Ethylpyridin-1-ium perchlorate: Features an ethyl group, leading to variations in chemical behavior and uses.
The uniqueness of this compound lies in its phenyl group, which imparts distinct chemical properties and reactivity compared to other pyridinium salts. This makes it a valuable compound for specific applications in research and industry.
Propiedades
Número CAS |
51081-46-0 |
|---|---|
Fórmula molecular |
C11H10ClNO4 |
Peso molecular |
255.65 g/mol |
Nombre IUPAC |
1-phenylpyridin-1-ium;perchlorate |
InChI |
InChI=1S/C11H10N.ClHO4/c1-3-7-11(8-4-1)12-9-5-2-6-10-12;2-1(3,4)5/h1-10H;(H,2,3,4,5)/q+1;/p-1 |
Clave InChI |
PUFVQYQJGJRCMF-UHFFFAOYSA-M |
SMILES canónico |
C1=CC=C(C=C1)[N+]2=CC=CC=C2.[O-]Cl(=O)(=O)=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


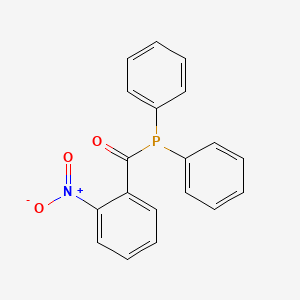

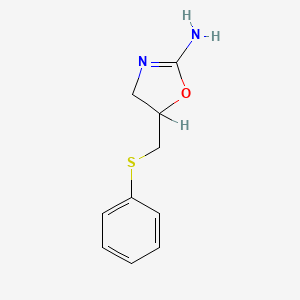

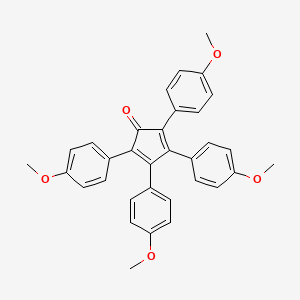
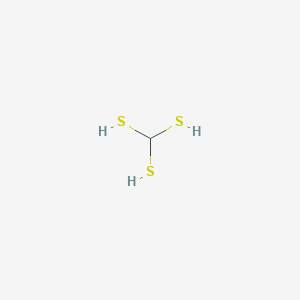
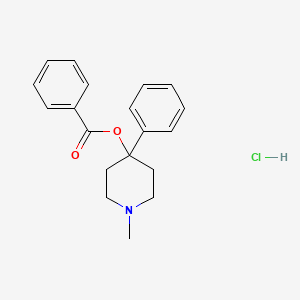

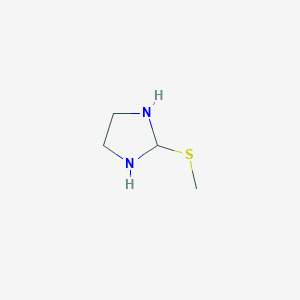
![1-[(2R,4S,5S)-4-Fluoro-5-(iodomethyl)oxolan-2-yl]-5-methylpyrimidine-2,4(1H,3H)-dione](/img/structure/B14665241.png)
